Potency vs. Enzalutamide: 2.8-Fold Superior AR Inhibition in VCaP GRE2-Luciferase Assay
Androgen receptor-IN-6 (compound 16) exhibits an IC50 of 0.12 μM, which is 2.8-fold more potent than the clinically approved AR antagonist enzalutamide (IC50 = 0.34 μM) when evaluated in the identical VCaP cell-based GRE2-luciferase reporter gene assay [1]. This direct head-to-head comparison demonstrates that Androgen receptor-IN-6 achieves superior inhibition of AR transcriptional activity at lower concentrations.
| Evidence Dimension | Inhibition of AR transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 0.12 μM |
| Comparator Or Baseline | Enzalutamide: IC50 = 0.34 μM |
| Quantified Difference | 2.8-fold lower IC50 (more potent) |
| Conditions | VCaP cell-based GRE2-luciferase reporter gene assay |
Why This Matters
For researchers studying AR-driven prostate cancer models, this potency advantage translates to lower compound consumption, reduced solvent/DMSO exposure, and the ability to achieve complete target inhibition in cellular assays where enzalutamide may not reach maximal efficacy at comparable concentrations.
- [1] Henry MC, Riley CM, Hunter I, Elwood JML, Lopez-Fernandez JD, Minty L, Coe DM, McEwan IJ, Jamieson C. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Med Chem Lett. 2023;14(12):1800-1806. View Source
